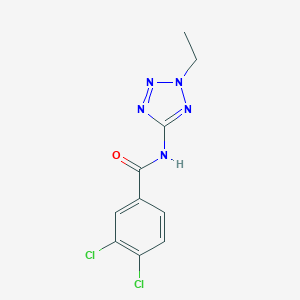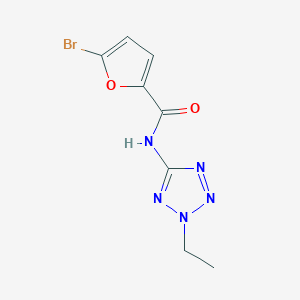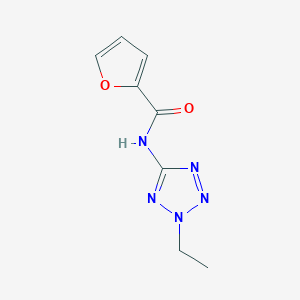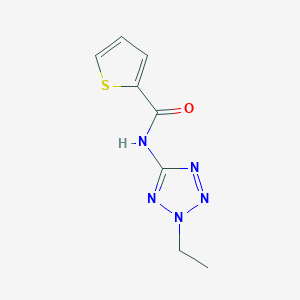![molecular formula C13H13F6NO B244603 N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide, commonly known as BTM, is a novel chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BTM is a white crystalline solid that has a molecular formula of C14H14F6NO and a molecular weight of 347.26 g/mol.
Mécanisme D'action
The exact mechanism of action of BTM is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is an important target for many drugs that have sedative, anxiolytic, and anticonvulsant effects. BTM has been shown to enhance the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission and decreased neuronal excitability.
Biochemical and Physiological Effects:
BTM has been found to produce a range of biochemical and physiological effects in animal models. These effects include reduced pain sensitivity, decreased inflammation, and increased tolerance to seizures. BTM has also been shown to produce sedative and anxiolytic effects, suggesting its potential use in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BTM in lab experiments is its potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using BTM is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body.
Orientations Futures
There are several potential future directions for research on BTM. One area of interest is the development of new pain relief medications that target the GABA-A receptor. Additionally, further studies are needed to fully understand the mechanism of action of BTM and its potential use in the treatment of epilepsy and anxiety disorders. Finally, the synthesis of new BTM analogs with improved pharmacological properties could lead to the development of more effective drugs.
Méthodes De Synthèse
The synthesis of BTM involves a multi-step process that starts with the reaction of 3,5-bis(trifluoromethyl)aniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate 3,5-bis(trifluoromethyl)phenyl)-3-methylbutanenitrile, which is then subjected to a reduction reaction with lithium aluminum hydride to yield BTM.
Applications De Recherche Scientifique
BTM has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. BTM has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain relief medications. Additionally, BTM has been found to possess anticonvulsant and anxiolytic effects, suggesting its potential use in the treatment of epilepsy and anxiety disorders.
Propriétés
Formule moléculaire |
C13H13F6NO |
|---|---|
Poids moléculaire |
313.24 g/mol |
Nom IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H13F6NO/c1-7(2)3-11(21)20-10-5-8(12(14,15)16)4-9(6-10)13(17,18)19/h4-7H,3H2,1-2H3,(H,20,21) |
Clé InChI |
XALNROCCBHBFQP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
SMILES canonique |
CC(C)CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)






